4-(2-Piperidinoethyl)-3-thiosemicarbazide

Description

The exact mass of the compound 4-(2-Piperidinoethyl)-3-thiosemicarbazide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2-Piperidinoethyl)-3-thiosemicarbazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Piperidinoethyl)-3-thiosemicarbazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(2-piperidin-1-ylethyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4S/c9-11-8(13)10-4-7-12-5-2-1-3-6-12/h1-7,9H2,(H2,10,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBPPUPQXGCBLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCNC(=S)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375171 |

Source

|

| Record name | N-[2-(Piperidin-1-yl)ethyl]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32806-53-4 |

Source

|

| Record name | N-[2-(Piperidin-1-yl)ethyl]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32806-53-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Piperidinoethyl)-3-thiosemicarbazide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-Piperidinoethyl)-3-thiosemicarbazide, a molecule of interest in medicinal chemistry and drug development. Thiosemicarbazides are a class of compounds recognized for their wide range of biological activities, and the introduction of a piperidinoethyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. This document details a robust synthetic protocol, grounded in established chemical principles, and outlines a suite of analytical techniques for the thorough characterization and quality control of the final compound. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both practical experimental procedures and the underlying scientific rationale.

Introduction: The Significance of Thiosemicarbazides in Medicinal Chemistry

Thiosemicarbazides and their derivatives, thiosemicarbazones, are versatile pharmacophores that have garnered significant attention in the scientific community due to their broad spectrum of biological activities. These compounds have been extensively investigated for their potential as antimicrobial, antiviral, anticonvulsant, and anticancer agents[1]. The pharmacological efficacy of thiosemicarbazides is often attributed to their ability to form stable chelate complexes with various transition metal ions, which can be crucial for the catalytic activity of many enzymes.

The general structure of a thiosemicarbazide, characterized by a thiourea core with a hydrazine substituent, allows for extensive structural modifications. The substituent at the N-4 position of the thiosemicarbazide moiety plays a pivotal role in modulating the biological activity. The incorporation of a piperidine ring, a common structural motif in many pharmaceuticals, can enhance the lipophilicity and membrane permeability of a drug candidate, potentially improving its oral bioavailability and ability to cross the blood-brain barrier. The ethyl linker provides flexibility, allowing the piperidine group to adopt various conformations for optimal interaction with biological targets.

This guide focuses on 4-(2-Piperidinoethyl)-3-thiosemicarbazide, providing a detailed roadmap for its synthesis and a multi-faceted approach to its characterization, ensuring the identity, purity, and structural integrity of the synthesized compound.

Synthesis of 4-(2-Piperidinoethyl)-3-thiosemicarbazide: A Two-Step Approach

The synthesis of 4-(2-Piperidinoethyl)-3-thiosemicarbazide can be efficiently achieved through a two-step process. This strategy involves the initial synthesis of an isothiocyanate precursor from a commercially available primary amine, followed by the nucleophilic addition of hydrazine. This method is widely applicable for the preparation of various 4-substituted-3-thiosemicarbazides and offers good yields and purity[2].

Rationale for the Synthetic Strategy

The chosen synthetic route is predicated on the well-established reactivity of primary amines with thiophosgene or its equivalents to form isothiocyanates, and the subsequent facile reaction of isothiocyanates with hydrazine.

-

Step 1: Synthesis of 2-(Piperidin-1-yl)ethan-1-isothiocyanate. The conversion of a primary amine to an isothiocyanate is a fundamental transformation in organic synthesis. While several reagents can achieve this, such as carbon disulfide in the presence of a coupling agent, thiophosgene (CSCl₂) is a highly effective, albeit toxic, reagent for this purpose. The reaction proceeds via the formation of a dithiocarbamate intermediate which then eliminates a molecule of hydrogen sulfide (or its equivalent) to yield the isothiocyanate. For safety and ease of handling, alternative, less hazardous methods involving reagents like 1,1'-thiocarbonyldiimidazole (TCDI) or a one-pot reaction with carbon disulfide and a desulfurizing agent can also be employed[3][4].

-

Step 2: Reaction with Hydrazine Hydrate. The electrophilic carbon atom of the isothiocyanate group is highly susceptible to nucleophilic attack by the terminal nitrogen of hydrazine. This reaction is typically rapid and proceeds with high selectivity to form the desired 4-substituted-3-thiosemicarbazide. The use of hydrazine hydrate is convenient as it is a readily available and highly reactive nucleophile for this transformation.

Experimental Protocol

Materials and Reagents:

-

2-(Piperidin-1-yl)ethan-1-amine

-

Thiophosgene (or a suitable alternative like 1,1'-thiocarbonyldiimidazole)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (EtOH)

-

Diethyl ether (Et₂O)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flasks, dropping funnel, magnetic stirrer, rotary evaporator, etc.)

Step 1: Synthesis of 2-(Piperidin-1-yl)ethan-1-isothiocyanate

-

In a well-ventilated fume hood, dissolve 2-(piperidin-1-yl)ethan-1-amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of thiophosgene (1.0 eq) in anhydrous dichloromethane dropwise to the stirred amine solution. Caution: Thiophosgene is highly toxic and corrosive. Handle with extreme care in a certified fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(piperidin-1-yl)ethan-1-isothiocyanate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 4-(2-Piperidinoethyl)-3-thiosemicarbazide

-

Dissolve the crude 2-(piperidin-1-yl)ethan-1-isothiocyanate (1.0 eq) in ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add hydrazine hydrate (1.1 eq) dropwise to the stirred solution.

-

After the addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

A white precipitate of 4-(2-piperidinoethyl)-3-thiosemicarbazide should form. If precipitation is slow, the reaction mixture can be cooled in an ice bath or a small amount of cold water can be added to induce crystallization.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold ethanol and then with diethyl ether to remove any residual impurities.

-

Dry the product under vacuum to obtain the pure 4-(2-piperidinoethyl)-3-thiosemicarbazide.

Characterization of 4-(2-Piperidinoethyl)-3-thiosemicarbazide

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₈H₁₈N₄S |

| Molecular Weight | 202.32 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-(2-piperidinoethyl)-3-thiosemicarbazide is expected to show characteristic absorption bands.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3400-3100 | N-H stretching (asymmetric and symmetric) | -NH₂ and -NH- |

| 2950-2800 | C-H stretching (aliphatic) | Piperidine and ethyl chain |

| ~1600 | N-H bending | -NH₂ |

| ~1500-1470 | -N-C=S stretching | Thiourea moiety |

| ~1350-1330 | C=S stretching | Thiourea moiety |

The presence of strong N-H stretching bands in the high-frequency region and the characteristic C=S stretching band are key indicators of the successful formation of the thiosemicarbazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are crucial for structural elucidation. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

¹H NMR Spectroscopy:

The ¹H NMR spectrum will show distinct signals for the protons in the piperidine ring, the ethyl linker, and the thiosemicarbazide moiety.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-8.0 | Broad singlet | 1H | -NH- (adjacent to ethyl) |

| ~4.5 | Broad singlet | 2H | -NH₂ |

| ~3.4 | Quartet | 2H | -CH₂- (adjacent to NH) |

| ~2.4-2.6 | Multiplet | 6H | -CH₂- (piperidine α to N and ethyl β to N) |

| ~1.3-1.6 | Multiplet | 6H | -CH₂- (piperidine β and γ to N) |

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~182 | C=S (thiocarbonyl) |

| ~55-60 | -CH₂- (ethyl β to N) |

| ~54 | -CH₂- (piperidine α to N) |

| ~40 | -CH₂- (ethyl α to N) |

| ~25 | -CH₂- (piperidine β to N) |

| ~23 | -CH₂- (piperidine γ to N) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For 4-(2-piperidinoethyl)-3-thiosemicarbazide, electrospray ionization (ESI) is a suitable technique.

Expected Mass Spectrum Data:

| Ion | Expected m/z |

| [M+H]⁺ | 203.1325 |

| [M+Na]⁺ | 225.1144 |

The observation of the protonated molecular ion at the correct m/z value is strong evidence for the successful synthesis of the target compound.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula C₈H₁₈N₄S.

Calculated Elemental Composition:

| Element | Percentage |

| Carbon | 47.49% |

| Hydrogen | 8.97% |

| Nitrogen | 27.69% |

| Sulfur | 15.85% |

Conclusion

This technical guide has outlined a detailed and scientifically grounded approach for the synthesis and characterization of 4-(2-Piperidinoethyl)-3-thiosemicarbazide. The two-step synthetic protocol, involving the formation of an isothiocyanate intermediate followed by reaction with hydrazine, is a reliable and efficient method. The comprehensive characterization suite, including FTIR, ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis, provides a robust framework for verifying the structure and purity of the final product. By following the procedures and understanding the rationale described herein, researchers can confidently synthesize and validate this promising molecule for further investigation in drug discovery and development programs.

References

-

Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PMC - NIH. [Link]

-

Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. PMC - NIH. [Link]

-

Reagents and Conditions: (a) hydrazine, substituted isothiocyanate,... ResearchGate. [Link]

-

A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC - NIH. [Link]

-

Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. [Link]

Sources

- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

An In-Depth Technical Guide to the Chemical Properties of 4-(2-Piperidinoethyl)-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-(2-Piperidinoethyl)-3-thiosemicarbazide (CAS No. 32806-53-4), a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthesis, physicochemical characteristics, spectral properties, and potential reactivity of the title compound. The information presented is intended to serve as a foundational resource for researchers engaged in the design of novel therapeutic agents and functional materials, leveraging the unique structural features of the piperidine and thiosemicarbazide moieties.

Introduction

Thiosemicarbazides are a versatile class of compounds characterized by the N-N-C(=S)-N scaffold. They serve as crucial intermediates in the synthesis of a wide array of heterocyclic systems, including thiadiazoles, triazoles, and pyrazoles.[1][2] The incorporation of a thiocarbonyl group and multiple nitrogen atoms imparts these molecules with a rich coordination chemistry and a broad spectrum of biological activities.[3][4] Notably, thiosemicarbazide derivatives have demonstrated potential as antimicrobial, antifungal, and antitubercular agents.[5][6][7]

The piperidine ring is a prevalent saturated heterocycle found in numerous natural products and pharmaceuticals. Its conformational flexibility and ability to engage in various intermolecular interactions make it a valuable pharmacophore in drug design.[8] The fusion of a piperidine moiety with a thiosemicarbazide core, as seen in 4-(2-Piperidinoethyl)-3-thiosemicarbazide, presents a molecule with intriguing potential for novel chemical transformations and biological applications. This guide aims to consolidate the available technical information on this specific compound to facilitate further research and development.

Molecular Structure and Physicochemical Properties

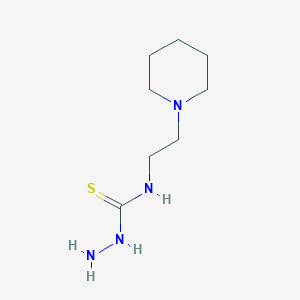

4-(2-Piperidinoethyl)-3-thiosemicarbazide, with the molecular formula C₈H₁₈N₄S and a molecular weight of 202.32 g/mol , features a flexible ethyl linker connecting the N4 position of the thiosemicarbazide to the nitrogen atom of the piperidine ring.[9]

Diagram of the Molecular Structure of 4-(2-Piperidinoethyl)-3-thiosemicarbazide:

Caption: Molecular structure of 4-(2-Piperidinoethyl)-3-thiosemicarbazide.

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 32806-53-4 | [9] |

| Molecular Formula | C₈H₁₈N₄S | [9] |

| Molecular Weight | 202.32 g/mol | [9] |

| Appearance | Solid | |

| Melting Point | 121 °C | |

| Boiling Point (Predicted) | 326.9 ± 44.0 °C | |

| Density (Predicted) | 1.137 ± 0.06 g/cm³ | |

| pKa (Predicted) | 10.71 ± 0.70 |

Synthesis

The synthesis of 4-substituted-3-thiosemicarbazides can be generally achieved through the reaction of a corresponding isothiocyanate with hydrazine or by reacting a carbohydrazide with an isothiocyanate.[10] For 4-(2-Piperidinoethyl)-3-thiosemicarbazide, a plausible and commonly employed synthetic route involves the reaction of 2-(piperidin-1-yl)ethyl isothiocyanate with hydrazine hydrate.

Diagram of the Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for 4-(2-Piperidinoethyl)-3-thiosemicarbazide.

General Experimental Protocol

Step 1: Synthesis of 2-(Piperidin-1-yl)ethyl isothiocyanate

-

To a solution of 2-(piperidin-1-yl)ethan-1-amine in a suitable solvent (e.g., dichloromethane or diethyl ether), an equimolar amount of carbon disulfide is added dropwise at 0 °C.

-

The reaction mixture is stirred for a specified period, followed by the addition of a coupling agent such as dicyclohexylcarbodiimide (DCC) or a similar reagent to facilitate the elimination of H₂S.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove any solid by-products, and the solvent is removed under reduced pressure to yield the crude isothiocyanate, which may be purified by distillation or chromatography.

Step 2: Synthesis of 4-(2-Piperidinoethyl)-3-thiosemicarbazide

-

The synthesized 2-(piperidin-1-yl)ethyl isothiocyanate is dissolved in a suitable solvent, such as ethanol or methanol.

-

An equimolar amount of hydrazine hydrate is added dropwise to the solution, often at room temperature or with gentle heating.[12]

-

The reaction mixture is stirred for several hours until the reaction is complete, as monitored by TLC.

-

The product, 4-(2-Piperidinoethyl)-3-thiosemicarbazide, may precipitate from the solution upon cooling or after partial removal of the solvent.

-

The solid product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

Spectral Characterization

Detailed spectral data for 4-(2-Piperidinoethyl)-3-thiosemicarbazide is not extensively reported. However, based on the known spectral properties of related thiosemicarbazides and piperidine-containing compounds, the expected characteristic signals are outlined below.[1][6][11]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (amine) | 3400-3250 (multiple bands) | Stretching |

| C-H (aliphatic) | 2950-2850 | Stretching |

| C=S (thiocarbonyl) | 1250-1020 | Stretching |

| N-C=S | 1550-1480 | Bending |

| C-N | 1250-1020 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms.

-

Piperidine Protons: Multiple signals in the aliphatic region (δ 1.4-1.7 ppm for β, γ protons and δ 2.4-2.7 ppm for α protons).

-

Ethyl Protons: Two triplets corresponding to the -CH₂-N- and -CH₂-N(piperidine) groups, likely in the range of δ 2.5-3.5 ppm.

-

N-H Protons: Broad signals for the -NH- and -NH₂ protons, which can be exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom.

-

Thiocarbonyl Carbon (C=S): A characteristic downfield signal, typically in the range of δ 180-190 ppm.

-

Piperidine Carbons: Signals in the aliphatic region, with the α-carbons appearing more downfield than the β and γ carbons.

-

Ethyl Carbons: Two signals in the aliphatic region corresponding to the two methylene groups of the ethyl linker.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (202.32 g/mol ). The fragmentation pattern would likely involve cleavage of the ethyl linker and fragmentation of the piperidine and thiosemicarbazide moieties.

Chemical Reactivity

The chemical reactivity of 4-(2-Piperidinoethyl)-3-thiosemicarbazide is dictated by the nucleophilic nature of the nitrogen and sulfur atoms and the basicity of the piperidine nitrogen.

Reaction with Aldehydes and Ketones

A hallmark reaction of thiosemicarbazides is their condensation with aldehydes and ketones to form thiosemicarbazones.[2] The terminal -NH₂ group of 4-(2-Piperidinoethyl)-3-thiosemicarbazide is expected to react readily with carbonyl compounds under acidic catalysis to yield the corresponding thiosemicarbazone derivatives. These derivatives are of significant interest due to their potential as metal chelators and their diverse biological activities.[3]

Diagram of Thiosemicarbazone Formation:

Caption: General reaction scheme for the formation of thiosemicarbazones.

Coordination Chemistry

The thiosemicarbazide moiety is an excellent ligand for transition metal ions, typically coordinating through the sulfur atom and one of the nitrogen atoms.[4] 4-(2-Piperidinoethyl)-3-thiosemicarbazide can act as a bidentate or potentially a tridentate ligand if the piperidine nitrogen participates in coordination. The resulting metal complexes have potential applications in catalysis and as therapeutic agents.

Potential Applications and Biological Significance

While specific biological studies on 4-(2-Piperidinoethyl)-3-thiosemicarbazide are limited, the broader class of thiosemicarbazides containing a piperidine ring has shown promising antimicrobial and antifungal activities.[5][13] The combination of these two pharmacophores suggests that the title compound and its derivatives could be valuable leads in the development of new anti-infective agents. Furthermore, its ability to form stable metal complexes opens avenues for its use in the design of radiopharmaceuticals and other metal-based drugs.

Conclusion

4-(2-Piperidinoethyl)-3-thiosemicarbazide is a molecule with significant potential for further investigation in both synthetic and medicinal chemistry. This guide has provided a summary of its fundamental chemical properties, including its structure, synthesis, and expected spectral characteristics and reactivity. The versatile nature of the thiosemicarbazide and piperidine moieties suggests that this compound can serve as a valuable building block for the creation of novel compounds with diverse applications. Further research is warranted to fully elucidate its chemical and biological profile.

References

-

Siwek, A., & Stefańska, J. (2011). Antimicrobial activity and SAR study of some novel thiosemicarbazide derivatives bearing piperidine moiety. Medicinal Chemistry, 7(6), 690-696. [Link]

- Metwally, M. A., Bondock, S., El-Azap, H., & Kandeel, E. M. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-519.

-

Supporting Information - Wiley-VCH. (2007). [Link]

- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).

-

Gobis, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals, 16(9), 1267. [Link]

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). International Journal of Molecular Sciences, 15(1), 1367-1381.

-

Li, Y., et al. (2017). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. Molecules, 22(12), 2196. [Link]

- Sampath, N., et al. (2007). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. Analytical Sciences: X-ray Structure Analysis Online, 23(3), x53-x54.

-

Representative 13C-NMR spectrum of compound (3). - ResearchGate. [Link]

-

PubChemLite - 4-(2-piperidinoethyl)-3-thiosemicarbazide (C8H18N4S). [Link]

- Shah, M. K., et al. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research, 3(2), 290-297.

-

Gobis, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6543. [Link]

- El-Gamel, N. E. A. (2023). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. Molecules, 28(4), 1808.

- Chohan, Z. H., & Supuran, C. T. (2006). Complexes of 3d Metal Ions with Thiosemicarbazones: Synthesis and Antimicrobial Activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(4), 483-489.

-

Gobis, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. ResearchGate. [Link]

- El-Sayed, N. N. E., et al. (2017). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)

- Adegoke, O. A., & Ojo, I. A. O. (2021). 3D Series Metal Complexes Containing Schiff Base Ligand with 2,2′-Bipyridine: Synthesis, Characterization and Assessment of Anti-fungal Potentials.

- Khawla, D. H., et al. (2022). Synthesis, Structural Characterisation and Biological Activity; new Metal Complexes Derived from 4-Ethyl-3-Thiosemicarbazide Ligand. Hiv Nursing.

- Singh, N. K., et al. (2003). Synthesis, crystal structures, and NMR (1H, 13C) spectroscopy of PdII/HgII complexes with N, S-donor thiosemicarbazone/heterocyclic-2-thione ligands. Polyhedron, 22(12), 1555-1563.

- Jamal, A., & Ahmad, M. (2013). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Oriental Journal of Chemistry, 29(4), 1493-1498.

- Jones, A. T., et al. (2022). SYNTHESIS AND CHARACTERIZATION BY 1H NMR AND 1H, 15N HSQC OF A SERIES OF MONOXIME THIOSEMICARBAZONE COMPOUNDS.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of medicinal chemistry, 57(23), 9819-9844.

-

Synthesis and characterization of bis-thiourea having amino acid derivatives. (2017). ResearchGate. [Link]

-

Bărbuceanu, F., et al. (2021). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. International journal of molecular sciences, 22(22), 12139. [Link]

- Li, Y., et al. (2017). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. Molecules, 22(12), 2196.

- SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (2018). Malaysian Journal of Analytical Sciences, 22(1), 143-150.

- El-Reash, G. M. A., et al. (2008). Synthesis and Structural Investigation of Mono- And Polynuclear Copper Complexes of 4-ethyl-1-(pyridin-2-yl) Thiosemicarbazide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 644-652.

- Bărbuceanu, F., et al. (2015).

-

1-(2-Aminoethyl)-1-ethylthiourea. PubChem. [Link]

-

3-Amino-5-(piperidin-1-yl)thiophene-2,4-dicarbonitrile. National Center for Biotechnology Information. [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. chemmethod.com [chemmethod.com]

- 3. jocpr.com [jocpr.com]

- 4. Complexes of 3dn Metal Ions with Thiosemicarbazones: Synthesis and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity and SAR study of some novel thiosemicarbazide derivatives bearing piperidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chemscene.com [chemscene.com]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and structural investigation of mono- and polynuclear copper complexes of 4-ethyl-1-(pyridin-2-yl) thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Ascendant Therapeutic Potential of 4-(2-Piperidinoethyl)-3-Thiosemicarbazide Derivatives: A Technical Guide

Abstract

Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a versatile class of compounds with a broad spectrum of biological activities.[1] This technical guide delves into a specific, promising subclass: 4-(2-piperidinoethyl)-3-thiosemicarbazide derivatives. The incorporation of a piperidine moiety into the thiosemicarbazide scaffold has been shown to significantly influence the biological activity of these compounds, leading to potent antimicrobial and anticancer agents.[2][3] This document will provide an in-depth exploration of the synthesis, characterization, and biological evaluation of these derivatives, with a focus on their structure-activity relationships and mechanisms of action. This guide is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand and leverage the therapeutic potential of this unique chemical scaffold.

Introduction: The Thiosemicarbazide Scaffold in Medicinal Chemistry

Thiosemicarbazides are a class of organic compounds characterized by a thiourea group linked to a hydrazine moiety. This structural motif serves as a critical pharmacophore, enabling these molecules to coordinate with metal ions and interact with various biological targets.[4] The inherent biological activity of thiosemicarbazides can be significantly modulated through the introduction of various substituents, leading to a diverse array of pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer activities.[1]

The addition of a piperidine ring, a common structural feature in many pharmaceuticals, can enhance the lipophilicity and basicity of the parent molecule, potentially improving its pharmacokinetic and pharmacodynamic properties.[5] Specifically, the 4-(2-piperidinoethyl) substituent at the N4 position of the thiosemicarbazide core introduces a flexible side chain with a basic nitrogen atom, which can play a crucial role in receptor binding and cellular uptake.

Synthesis of 4-(2-Piperidinoethyl)-3-Thiosemicarbazide Derivatives

The synthesis of 4-(2-piperidinoethyl)-3-thiosemicarbazide derivatives typically involves a multi-step process. The core intermediate, 4-(2-piperidinoethyl)-3-thiosemicarbazide, is first synthesized and then subsequently reacted with various aldehydes or ketones to yield the corresponding thiosemicarbazone derivatives.

Synthesis of the Core Intermediate: 4-(2-Piperidinoethyl)-3-Thiosemicarbazide

Synthesis of Thiosemicarbazone Derivatives

The most common and straightforward method for the synthesis of thiosemicarbazone derivatives is the condensation reaction between a thiosemicarbazide and an aldehyde or a ketone.[6] This reaction is typically acid-catalyzed and proceeds with high yields.

Experimental Protocol: General Synthesis of 4-(2-Piperidinoethyl)-3-Thiosemicarbazone Derivatives

-

Dissolution: Dissolve 4-(2-piperidinoethyl)-3-thiosemicarbazide (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Addition of Carbonyl Compound: To this solution, add the desired aldehyde or ketone (1 equivalent).

-

Catalysis: Add a catalytic amount of a suitable acid, such as glacial acetic acid or a few drops of concentrated hydrochloric acid.

-

Reaction: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the carbonyl compound.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the product often precipitates out of the solution upon cooling. The solid product is then collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to afford the pure thiosemicarbazone derivative.

-

Characterization: The structure of the synthesized compounds is confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The general synthetic workflow is illustrated in the diagram below:

Caption: Synthetic workflow for 4-(2-piperidinoethyl)-3-thiosemicarbazone derivatives.

Biological Activities

Derivatives of the 4-(2-piperidinoethyl)-3-thiosemicarbazide scaffold have demonstrated significant potential in various therapeutic areas, most notably as antimicrobial and anticancer agents.

Antimicrobial Activity

Several studies have highlighted the potent antibacterial and antifungal properties of thiosemicarbazide derivatives bearing a piperidine moiety.[6][7]

Thiosemicarbazone derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria. Some compounds have exhibited antibacterial efficacy comparable to standard antibiotics like ampicillin.[6] The mechanism of action is often attributed to the chelation of essential metal ions required for bacterial growth and the inhibition of key enzymes.

The antifungal potential of these derivatives is also noteworthy. Studies have shown that the introduction of a thiosemicarbazone group can significantly enhance the antifungal activity of the parent piperidin-4-one, with some derivatives showing efficacy comparable to the standard antifungal drug terbinafine.[6] A structure-activity relationship (SAR) study on novel thiosemicarbazides with a piperidine moiety identified key molecular descriptors, such as electrostatic potential surface and HOMO energy, that are correlated with their antifungal activity.[7]

Table 1: Representative Antimicrobial Activity of Piperidine-containing Thiosemicarbazone Derivatives

| Compound ID | Test Organism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |

| Compound 1b | Staphylococcus aureus | 18 mm | [6] |

| Compound 2b | Escherichia coli | 16 mm | [6] |

| Compound 3b | Candida albicans | 20 mm | [6] |

| Compound 5 | Mycobacterium tuberculosis (standard strain) | 2 µg/mL | [8] |

| Compound 7 | Mycobacterium tuberculosis (resistant strain) | 0.5 µg/mL | [8] |

Note: The data presented is a compilation from different studies and may not be directly comparable due to variations in experimental conditions.

Anticancer Activity

Thiosemicarbazones are a well-established class of anticancer agents, with some compounds having entered clinical trials.[9] Their primary mechanism of action is believed to be the chelation of intracellular iron, leading to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[9] This results in cell cycle arrest and the induction of apoptosis.

The anticancer activity of thiosemicarbazones is influenced by their ability to form redox-active metal complexes, which can generate reactive oxygen species (ROS), leading to oxidative stress and cell death.[9] While specific studies on the anticancer activity of 4-(2-piperidinoethyl)-3-thiosemicarbazone derivatives are not extensively detailed in the provided search results, the general principles of thiosemicarbazone anticancer activity are expected to apply. The piperidine moiety may influence the cellular uptake and localization of these compounds, potentially enhancing their efficacy.

The proposed mechanism of anticancer activity is depicted in the following diagram:

Caption: Proposed mechanism of anticancer activity for thiosemicarbazone derivatives.

Structure-Activity Relationship (SAR)

The biological activity of 4-(2-piperidinoethyl)-3-thiosemicarbazide derivatives is highly dependent on their molecular structure. Key SAR insights include:

-

The Piperidine Moiety: The presence of the piperidine ring is crucial for the biological activity of these compounds.[2][3] Its basicity and lipophilicity can influence the pharmacokinetic properties of the molecule.

-

Substituents on the Aromatic Ring: For thiosemicarbazone derivatives formed from aromatic aldehydes or ketones, the nature and position of substituents on the aromatic ring significantly impact their activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its ability to chelate metal ions and interact with biological targets.

-

Conformational Flexibility: The conformational freedom of the thiosemicarbazide backbone and the piperidinoethyl side chain can play a role in receptor binding and biological activity.[7]

Future Perspectives and Conclusion

4-(2-Piperidinoethyl)-3-thiosemicarbazide derivatives represent a promising class of compounds with significant therapeutic potential. Their straightforward synthesis, coupled with their potent and tunable biological activities, makes them attractive candidates for further drug discovery and development efforts. Future research should focus on expanding the library of these derivatives, conducting comprehensive in vivo studies to evaluate their efficacy and safety, and further elucidating their precise mechanisms of action. A deeper understanding of the structure-activity relationships will be instrumental in designing next-generation derivatives with enhanced potency and selectivity for their intended biological targets.

References

-

Antimicrobial activity and SAR study of some novel thiosemicarbazide derivatives bearing piperidine moiety. PubMed. [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Oriental Journal of Chemistry. [Link]

-

Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. National Institutes of Health. [Link]

-

Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. Semantic Scholar. [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. National Institutes of Health. [Link]

-

Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. ResearchGate. [Link]

-

An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Semantic Scholar. [Link]

-

Antimicrobial Activity and SAR Study of Some Novel Thiosemicarbazide Derivatives Bearing Piperidine Moiety. ResearchGate. [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. ResearchGate. [Link]

-

New Thiosemicarbazide Derivatives with Multidirectional Biological Action. MDPI. [Link]

-

N′-Substituted 4-Phenylpicolinohydrazonamides with Thiosemicarbazone Moiety as New Potential Antitubercular Agents: Synthesis, Structure and Evaluation of Antimicrobial Activity. MDPI. [Link]

-

Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. ResearchGate. [Link]

-

Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. Semantic Scholar. [Link]

-

Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. PubMed. [Link]

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. [Link]

-

Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. National Institutes of Health. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Antimicrobial activity and SAR study of some novel thiosemicarbazide derivatives bearing piperidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

antimicrobial properties of piperidine-containing thiosemicarbazides

An In-depth Technical Guide to the Antimicrobial Properties of Piperidine-Containing Thiosemicarbazides

Authored by: Gemini, Senior Application Scientist

Foreword: Confronting the Specter of Antimicrobial Resistance

The relentless rise of antimicrobial resistance (AMR) represents a silent pandemic, threatening to dismantle the cornerstones of modern medicine. Infections once considered trivial are re-emerging as formidable threats, creating an urgent and unmet need for novel antimicrobial agents with unconventional mechanisms of action.[1][2][3] In this landscape, the exploration of synthetic scaffolds that can evade existing resistance mechanisms is not merely an academic exercise but a critical necessity. Among the promising candidates, thiosemicarbazides and their derivatives, thiosemicarbazones, have garnered significant attention for their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[4][5]

This technical guide focuses on a specific, highly promising subclass: piperidine-containing thiosemicarbazides . The integration of the piperidine moiety—a saturated heterocycle prevalent in numerous pharmaceuticals—into the thiosemicarbazide framework has been shown to significantly enhance antimicrobial potency.[6][7][8] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, proposed mechanisms of action, structure-activity relationships (SAR), and essential evaluation protocols for this important class of compounds.

The Molecular Architecture: Synthesis and Rationale

The strategic combination of the thiosemicarbazide pharmacophore with a piperidine ring is a deliberate design choice aimed at creating novel chemical entities with enhanced biological profiles.[9] The synthesis of these hybrid molecules is generally achieved through a straightforward and adaptable multi-step process.

General Synthesis Pathway

The construction of piperidine-containing thiosemicarbazides typically involves the initial formation of a piperidine-substituted aldehyde or ketone, which then serves as a key intermediate. This intermediate is subsequently condensed with a substituted thiosemicarbazide to yield the final product.[9][10]

A representative synthetic route is outlined below:

-

Step 1: N-Arylation of Piperidine. The synthesis often begins with the nucleophilic substitution reaction between piperidine and an activated aromatic compound, such as 4-fluorobenzaldehyde. This reaction, typically conducted in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF), yields a piperidine-substituted benzaldehyde intermediate.[9]

-

Step 2: Condensation and Thiosemicarbazone Formation. The aldehyde intermediate is then reacted with a desired thiosemicarbazide derivative. This condensation reaction, often catalyzed by a trace amount of acid, forms the characteristic C=N imine bond of the thiosemicarbazone, linking the two core moieties.[1][2][10]

This modular approach allows for extensive chemical diversification at multiple points, enabling the creation of large libraries for SAR studies.

Caption: General workflow for synthesizing piperidine-containing thiosemicarbazones.

Mechanism of Action: Unraveling the Antimicrobial Effect

While the precise, universal mechanism of action is still under active investigation, compelling evidence suggests that thiosemicarbazides exert their antimicrobial effects through multiple pathways, a trait that could be advantageous in circumventing single-target resistance.

Proposed Antibacterial Mechanism

For bacteria, molecular docking simulations and mechanistic studies point towards a dual-inhibition strategy targeting essential enzymes involved in DNA replication: DNA gyrase and topoisomerase IV .[4] These enzymes are critical for maintaining DNA topology during replication and transcription. Their inhibition leads to the accumulation of DNA strand breaks, ultimately triggering bacterial cell death.[4] This mechanism is particularly attractive as these enzymes are prokaryote-specific, suggesting a potential for selective toxicity against bacteria with minimal effects on human cells.

Proposed Antifungal Mechanism

In fungi, the mechanism appears to be different, primarily involving the disruption of cell membrane integrity and the inhibition of crucial protein synthesis pathways.[4] The lipophilic nature of many thiosemicarbazone derivatives, enhanced by moieties like piperidine, may facilitate their intercalation into the fungal cell membrane, leading to increased permeability, loss of essential ions, and cell lysis.

Caption: Proposed dual mechanisms of antimicrobial action.

Structure-Activity Relationship (SAR): The Blueprint for Potency

SAR studies are fundamental to transforming a promising lead compound into a viable drug candidate. For piperidine-containing thiosemicarbazides, research has revealed several key structural features that govern their antimicrobial potency.

-

The Essential Piperidine Moiety : The presence of the piperidine ring is consistently linked to enhanced biological activity. Studies directly comparing analogues with and without the piperidine group have shown that its inclusion significantly boosts fungicidal effects.[6][7][8] This is likely due to an increase in lipophilicity, which can improve cell wall penetration, particularly in fungi.[11]

-

Substitution on the Aromatic Ring : The type and position of substituents on the benzaldehyde-derived phenyl ring play a crucial role. Electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), often increase activity. For example, compounds with 2-hydroxy and 5-chloro substituents on the phenyl ring have demonstrated particularly potent fungicidal activities.[7]

-

Lipophilicity : A clear correlation has been observed between the lipophilicity (logP value) of the compounds and their activity against M. tuberculosis.[11] Higher logP values generally lead to stronger antimycobacterial activity, likely by enhancing the compound's ability to permeate the complex, lipid-rich cell wall of mycobacteria.[11]

Comparative Antimicrobial Activity Data

The following table summarizes representative in vitro activity data, illustrating key SAR insights.

| Compound ID | Key Structural Features | Target Organism | Activity Metric | Value (µg/mL) | Reference |

| 3b | 5-Chloro-2-hydroxybenzylidene, Piperidine | Pythium aphanidermatum | EC₅₀ | 1.6 | [6][7][8] |

| Azoxystrobin | Commercial Fungicide (Control) | Pythium aphanidermatum | EC₅₀ | 16.9 | [6][7][8] |

| 3b | 5-Chloro-2-hydroxybenzylidene, Piperidine | Rhizoctonia solani | EC₅₀ | 9.6 | [7] |

| 3z | 5-Chloro-2-hydroxybenzylidene, No Piperidine | Various Fungi | - | Much Lower Activity | [7] |

| SA1 | 2-Chlorophenyl, Thiosemicarbazide | S. aureus (MSSA & MRSA) | MIC | 62.5 | [12] |

| 10 | Piperidine on Pyridine Ring & Thiosemicarbazone | M. tuberculosis | MIC | 0.5 - 4 | [11] |

EC₅₀: Half maximal effective concentration; MIC: Minimum Inhibitory Concentration.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

To ensure reliable and reproducible evaluation of novel compounds, standardized protocols are essential. The broth microdilution method is a cornerstone technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

Protocol: Broth Microdilution for MIC Determination

This protocol provides a step-by-step guide for assessing the antibacterial or antifungal activity of piperidine-containing thiosemicarbazides.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates (sterile)

-

Test compound stock solution (e.g., in DMSO)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[15]

-

Microbial inoculum, standardized to a 0.5 McFarland turbidity standard

-

Positive control (standard antibiotic/antifungal)

-

Negative control (broth only)

-

Solvent control (broth + highest concentration of solvent)

-

Multichannel pipette

Procedure:

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Compound Serial Dilution:

-

Add 100 µL of the test compound stock solution to the first well of a row.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.

-

Repeat for the positive control compound in a separate row.

-

-

Inoculum Preparation: Adjust the microbial culture in sterile saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve the final target inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add 100 µL of the standardized inoculum to each well (except the negative control wells). The final volume in each well will be 200 µL.

-

Controls:

-

Positive Control: Wells containing a known antibiotic/antifungal and the inoculum.

-

Negative Control: Wells containing only sterile broth to check for contamination.

-

Growth Control: Wells containing broth and the inoculum to ensure the microbe grows properly.

-

-

Incubation: Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[15]

-

Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[14]

Caption: Workflow for the broth microdilution MIC assay.

Future Perspectives and Conclusion

Piperidine-containing thiosemicarbazides represent a versatile and highly tractable scaffold for the development of new antimicrobial agents. Their straightforward synthesis, potential for multi-target mechanisms of action, and demonstrated potency against a range of bacterial and fungal pathogens underscore their therapeutic promise.[10][16]

Future research should focus on several key areas:

-

Mechanism Deconvolution: Rigorous biochemical and genetic studies are needed to definitively identify the molecular targets and fully elucidate the mechanism of action.

-

Spectrum of Activity: Expanded screening against a wider panel of clinically relevant, drug-resistant pathogens is essential.

-

In Vivo Efficacy and Toxicology: Promising candidates must be advanced to animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Optimization of Physicochemical Properties: Further SAR studies should aim to optimize properties like solubility and metabolic stability to improve drug-like characteristics.[16][17][18]

References

- A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. (2024). DergiPark.

- Antimicrobial activity and SAR study of some novel thiosemicarbazide derivatives bearing piperidine moiety. (n.d.). PubMed.

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH.

- Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv

- Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC - PubMed Central.

- Antimicrobial Activity and SAR Study of Some Novel Thiosemicarbazide Derivatives Bearing Piperidine Moiety. (2011). Bentham Science Publishers.

- Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. (2017). PubMed.

- Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. (2017). PMC - NIH.

- Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (n.d.). PMC - NIH.

- Antimicrobial Activity and SAR Study of Some Novel Thiosemicarbaz... (2011). Ingenta Connect.

- A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. (n.d.). OUCI.

- Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI.

- Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. (2017).

- An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. (n.d.).

- (PDF) A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. (2024).

- Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. (2022). NIH.

- Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. (n.d.). Unknown Source.

- Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofol

- Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Deriv

- In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp.

- Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. (n.d.). PMC - PubMed Central.

- Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. (n.d.). MDPI.

- Methods for in vitro evaluating antimicrobial activity: A review. (2016).

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. mdpi.com [mdpi.com]

- 12. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial activity and SAR study of some novel thiosemicarbazide derivatives bearing piperidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benthamdirect.com [benthamdirect.com]

- 18. ingentaconnect.com [ingentaconnect.com]

A Technical Guide to the Anticancer Potential of 4-(2-Piperidinoethyl)-3-thiosemicarbazide

Abstract

Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a class of compounds with significant therapeutic potential, garnering substantial interest for their broad spectrum of biological activities, including potent anticancer effects.[1][2] This technical guide provides a comprehensive overview of 4-(2-Piperidinoethyl)-3-thiosemicarbazide, a specific derivative under investigation for its oncological applications. We will delve into its synthesis, proposed mechanisms of action, and the preclinical methodologies used to evaluate its efficacy. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the experimental framework required to validate its potential as a novel cancer therapeutic.

Introduction: The Therapeutic Promise of Thiosemicarbazides

Thiosemicarbazides are a versatile class of organic compounds characterized by a thiourea core with a hydrazine moiety. Their derivatives, thiosemicarbazones, formed by the condensation of thiosemicarbazide with aldehydes or ketones, have been a major focus of medicinal chemistry research.[3][4][5] The biological activity of these compounds is often linked to their ability to chelate metal ions, which is a crucial factor in their antiproliferative effects.[2]

The subject of this guide, 4-(2-Piperidinoethyl)-3-thiosemicarbazide (CAS No. 32806-53-4), is a molecule that combines the thiosemicarbazide pharmacophore with a piperidinoethyl side chain.[6][7][8] This structural combination is hypothesized to enhance its biological activity and pharmacokinetic properties, making it a compelling candidate for anticancer drug development.

Chemical Structure of 4-(2-Piperidinoethyl)-3-thiosemicarbazide:

The rationale for investigating this specific molecule stems from the established anticancer properties of the broader thiosemicarbazone class, which are known to target fundamental cellular processes essential for tumor growth and survival.

Synthesis and Characterization

The synthesis of thiosemicarbazide derivatives is a well-established process in organic chemistry. While specific synthesis routes for 4-(2-Piperidinoethyl)-3-thiosemicarbazide may vary, a general approach involves the reaction of a corresponding isothiocyanate with hydrazine or the reaction of thiosemicarbazide with an appropriate amine derivative.

General Synthetic Protocol: A common method for synthesizing N4-substituted thiosemicarbazides involves reacting an amine with an isothiocyanate precursor. For 4-(2-Piperidinoethyl)-3-thiosemicarbazide, this would typically involve reacting 2-(piperidin-1-yl)ethan-1-amine with a thiocarbonyl transfer reagent followed by reaction with hydrazine.

Structural Verification: Following synthesis, the identity and purity of the compound must be rigorously confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.[9][10][11]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as N-H, C=S, and C-N bonds.[9][11]

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the compound.[10]

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, confirming the empirical formula.[9]

Unraveling the Anticancer Mechanism of Action

The anticancer activity of thiosemicarbazides and thiosemicarbazones is believed to be multifactorial, targeting several key pathways that regulate cell proliferation and survival.

Primary Target: Ribonucleotide Reductase (RR) Inhibition

A primary and well-documented mechanism of action for many anticancer thiosemicarbazones is the inhibition of ribonucleotide reductase (RR).[2][12]

-

Causality: RR is a critical enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[13][14] By inhibiting RR, thiosemicarbazones effectively starve the cell of the necessary components for DNA replication, leading to an S-phase arrest and subsequent cell death, particularly in rapidly dividing cancer cells.[14] The compound Triapine, a well-studied thiosemicarbazone, functions through this mechanism and has undergone numerous clinical trials.[14][15][16]

Induction of Programmed Cell Death (Apoptosis)

A hallmark of effective anticancer agents is their ability to induce apoptosis, a controlled form of cell death that eliminates damaged or malignant cells. Dysregulation of apoptosis is a key feature of cancer, allowing tumor cells to survive and proliferate.[17][18] Thiosemicarbazide derivatives have been shown to trigger apoptosis through multiple signaling cascades.[1][9]

-

The Intrinsic (Mitochondrial) Pathway: This pathway is often initiated by cellular stress, such as that caused by RR inhibition. It involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[17][19] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. This, in turn, activates a cascade of executioner caspases, primarily Caspase-9 and Caspase-3, leading to the dismantling of the cell.[17][20]

-

The Extrinsic (Death Receptor) Pathway: This pathway is activated by the binding of ligands (like TNF-α or TRAIL) to death receptors on the cell surface.[20] This leads to the formation of the death-inducing signaling complex (DISC) and the activation of initiator Caspase-8, which can then directly activate Caspase-3 or cleave Bid to tBid, amplifying the apoptotic signal through the intrinsic pathway.[17][20][21]

Disruption of the Cell Cycle

Cancer is fundamentally a disease of uncontrolled cell division, making the cell cycle an attractive target for therapeutic intervention.[22][23] By interfering with key regulatory proteins, anticancer compounds can induce cell cycle arrest, preventing the proliferation of tumor cells.[1] Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[24][25] Thiosemicarbazides are often found to cause arrest in the S-phase or G2/M phase.[26]

Preclinical Evaluation: A Framework for Validation

A rigorous preclinical evaluation is essential to determine the therapeutic potential of any new anticancer agent. This involves a tiered approach, starting with in vitro assays to establish cytotoxicity and mechanism, followed by in vivo studies to assess efficacy and safety in a biological system.

In Vitro Studies: Cellular Response

A. Cytotoxicity Assays (MTT/SRB)

The initial step is to determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.

-

Principle: The MTT assay measures cell viability based on the mitochondrial reduction of tetrazolium salt to a colored formazan product.[27][28] The Sulforhodamine B (SRB) assay quantifies cell density by staining total cellular protein.[27]

-

Self-Validation: Using multiple assays with different endpoints (e.g., metabolic activity vs. protein content) provides a more robust assessment of cytotoxicity.[27]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of 4-(2-Piperidinoethyl)-3-thiosemicarbazide in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[27][29]

Table 1: Hypothetical IC50 Values of 4-(2-Piperidinoethyl)-3-thiosemicarbazide

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 8.5 |

| A549 | Lung Carcinoma | 12.2 |

| HCT116 | Colon Carcinoma | 9.8 |

| BJ | Normal Fibroblast | > 50 |

B. Cell Cycle Analysis

This assay determines if the compound induces arrest at specific phases of the cell cycle.

-

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.[24] The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for differentiation between G0/G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases via flow cytometry.[24][25]

Experimental Protocol: Cell Cycle Analysis via PI Staining

-

Treatment: Culture cells to ~70% confluency and treat with the compound at its IC50 concentration for 24 hours.

-

Harvesting: Collect both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours to permeabilize the membranes.

-

Staining: Wash the fixed cells to remove ethanol and resuspend in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in each phase.[24]

Table 2: Hypothetical Cell Cycle Distribution in A549 Cells After 24h Treatment

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

|---|---|---|---|

| Control (Untreated) | 55.4 | 25.1 | 19.5 |

| Compound (12.2 µM) | 20.1 | 28.3 | 51.6 |

In Vivo Studies: Efficacy in Xenograft Models

Validating in vitro findings in a living organism is a critical step. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard tool for this purpose.[30][31][32]

-

Principle: Human cancer cell lines are injected subcutaneously into immunodeficient mice (e.g., athymic nude or SCID).[30][33] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time compared to a vehicle-treated control group.[31][34] Patient-derived xenograft (PDX) models, which use tumor tissue directly from patients, offer higher clinical relevance.[34]

Experimental Protocol: Subcutaneous Xenograft Efficacy Study

-

Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., A549) suspended in Matrigel into the flank of each immunodeficient mouse.

-

Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment and control groups (n=8-10 per group).

-

Treatment: Administer the compound (e.g., via intraperitoneal injection or oral gavage) daily or on a set schedule. The control group receives the vehicle solution.

-

Monitoring: Measure tumor volume (using calipers: Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week as an indicator of general toxicity.

-

Endpoint: Conclude the study when tumors in the control group reach a predetermined size or after a set duration. Euthanize the mice, excise the tumors, and record their final weight.

-

Analysis: Compare the average tumor volume and weight between the treated and control groups to determine the percentage of tumor growth inhibition (TGI).

Table 3: Hypothetical In Vivo Efficacy Data in A549 Xenograft Model

| Group | Treatment Dose (mg/kg) | Final Tumor Volume (mm³) | Final Tumor Weight (g) | % TGI | Body Weight Change (%) |

|---|---|---|---|---|---|

| Control | Vehicle | 1550 ± 210 | 1.52 ± 0.25 | - | -1.5 |

| Compound | 25 | 682 ± 155 | 0.65 ± 0.18 | 56% | -3.2 |

Conclusion and Future Directions

This guide outlines a comprehensive, multi-faceted approach to evaluating the anticancer potential of 4-(2-Piperidinoethyl)-3-thiosemicarbazide. The proposed mechanisms of action, centered on ribonucleotide reductase inhibition and the subsequent induction of apoptosis and cell cycle arrest, align with the known activities of this promising class of compounds. The detailed in vitro and in vivo protocols provide a validated framework for generating the robust data required for preclinical development.

Future research should focus on:

-

Lead Optimization: Synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties.

-

Combination Studies: Investigating synergistic effects with existing chemotherapeutic agents or targeted therapies.

-

Advanced Mechanistic Studies: Utilizing transcriptomics and proteomics to identify novel cellular targets and pathways affected by the compound.

-

Pharmacokinetic and Toxicology Studies: Conducting formal ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies to establish a comprehensive safety profile.

The systematic application of these methodologies will be crucial in determining if 4-(2-Piperidinoethyl)-3-thiosemicarbazide can be advanced from a promising chemical entity to a clinically viable anticancer therapeutic.

References

- Thermo Fisher Scientific. Cell Cycle Assays for Flow Cytometry.

- Pistritto, G., et al. (2016). Apoptotic cell signaling in cancer progression and therapy. PubMed Central - NIH.

- Abcam. Cell cycle analysis with flow cytometry and propidium iodide.

- Carneiro, B. A., & El-Deiry, W. S. (2020). Apoptosis in cancer: Key molecular signaling pathways and therapy targets.

- Stewart, E., et al. (2023). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. The Scientist.

- Abcam.

- Wikipedia. Cell cycle analysis.

- Shakya, B., & Yadav, P. N. (2020). Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action. PubMed.

- NanoCellect. How to Complete Cell Cycle Analysis via Flow Cytometry.

- Shakya, B., & Yadav, P. N. (2020). Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action. Mini Reviews in Medicinal Chemistry.

- Biocompare. Cell Cycle Analysis with Flow Cytometry.

- Tian, X., & El-Deiry, W. S. (2024). Targeting apoptotic pathways for cancer therapy.

- Lee, C. H. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central - NIH.

- Shakya, B., & Yadav, P. N. (2020). Thiosemicarbazones as a Potent Anticancer Agents and Their Modes of Action.

- Ichor Life Sciences. Xenograft Mouse Models.

- Krishnan, K., et al. (2008). Synthesis and ribonucleotide reductase inhibitory activity of thiosemicarbazones. PubMed.

- Fujioka, S., et al. (2012). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancers.

- HuaTeng.

- Gîlcă, I.-A., et al. (2024). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. PubMed Central - NIH.

- Arora, R., et al. (2014). Anticancer activities of thiosemicarbazides/thiosemicarbazones: A review.

- Altogen Labs. (2021). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs.

- BenchChem. (2025). Application Notes: In Vitro Cytotoxicity Assay Protocols for Anticancer Agent 41.

- Adan, A., et al. (2016). A Review on in-vitro Methods for Screening of Anticancer Drugs.

- Zegarac, Z., et al. (2019). In Vitro Toxicity Evaluation in the Development of New Anticancer Drugs-Genistein Glycosides. PubMed.

- Finch, R. A., et al. (2002). Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): An inhibitor of ribonucleotide reductase with antineoplastic activity. MD Anderson Cancer Center.